molecular formula C15H13FN4S B5867396 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine

5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine

Cat. No. B5867396
M. Wt: 300.4 g/mol
InChI Key: QZIJGBWHKGXICY-UHFFFAOYSA-N
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Description

5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine is still under investigation. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine exhibits significant biochemical and physiological effects. It has been found to induce DNA damage, inhibit the activity of certain enzymes, and alter the expression of various genes. Physiologically, this compound has been found to induce cell death, inhibit tumor growth, and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine is its potential as a lead compound for the development of new drugs. It also exhibits significant anticancer activity against various cancer cell lines, making it a promising candidate for cancer treatment. However, one of the limitations of this compound is its toxicity, which needs to be carefully evaluated before its use in clinical settings.

Future Directions

There are several future directions for the study of 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine. One of the main areas of focus is the development of new drugs based on this compound. Another area of focus is the study of its potential as an antifungal and antibacterial agent. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to evaluate its toxicity and safety for use in clinical settings. Finally, the potential of this compound in material science needs to be further explored.
In conclusion, 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound and to evaluate its safety and efficacy for use in clinical settings.

Synthesis Methods

The synthesis of 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine involves the reaction of 2-fluorobenzyl chloride with sodium thiolate, followed by the reaction with phenylhydrazine and finally with sodium azide. The resulting compound is then subjected to catalytic reduction to obtain the desired product.

Scientific Research Applications

5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been found to exhibit significant anticancer activity against various cancer cell lines. It has also been studied for its potential as an antifungal and antibacterial agent. In drug discovery, this compound has been identified as a potential lead compound for the development of new drugs. In material science, this compound has been studied for its potential application in the development of new materials with unique properties.

properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4S/c16-13-9-5-4-6-11(13)10-21-15-19-18-14(17)20(15)12-7-2-1-3-8-12/h1-9H,10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIJGBWHKGXICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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